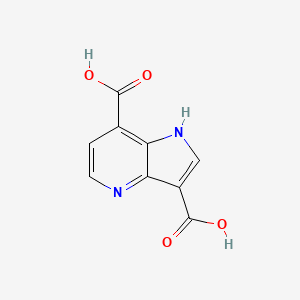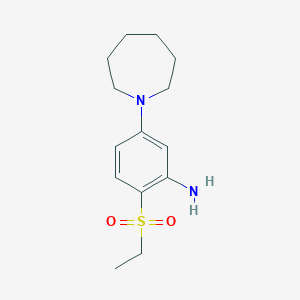![molecular formula C8H6N2O2 B1525366 1H-吡咯并[2,3-c]吡啶-7-羧酸 CAS No. 945840-82-4](/img/structure/B1525366.png)
1H-吡咯并[2,3-c]吡啶-7-羧酸
描述
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
糖尿病管理
吡咯并吡啶衍生物已被证明可以降低血糖水平,这可能有助于预防和治疗涉及血浆血糖升高的疾病,如1型糖尿病、肥胖相关糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压 .
癌症治疗
一些吡咯并吡啶衍生物已被设计为秋水仙碱结合位点抑制剂,并已显示出对包括HeLa、SGC-7901和MCF-7在内的各种癌细胞系具有中等至优异的抗肿瘤活性 .
胃食管反流病 (GERD) 治疗
1H-吡咯并[2,3-c]吡啶-7-胺衍生物已被确定为有希望的先导化合物,作为钾离子竞争性酸阻滞剂(P-CABs),可用于治疗消化性溃疡和其他与酸相关的疾病 .
镇痛和抗炎应用
咪唑并[1,2-a]吡啶衍生的非甾体抗炎药,在结构上与吡咯并吡啶有关,具有镇痛、解热和抗炎活性 .
黑色素瘤治疗
维莫非尼是一种首创的吡咯并[2,3-b]吡啶衍生药物,作为 B-Raf 酶抑制剂用于治疗黑色素瘤 .
抗肿瘤治疗
Ceralasertib 是一种含吡咯并[2,3-b]吡啶的化合物,目前正在进行 II 期临床试验,作为 ATR 激酶抑制剂用于抗肿瘤治疗 .
作用机制
Target of Action
The primary targets of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 16215 , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
In vitro studies have shown that 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid derivatives can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
生化分析
Biochemical Properties
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can have significant implications for cellular processes.
Cellular Effects
The effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid on cells are multifaceted. It has been observed to influence cell proliferation, migration, and apoptosis. In particular, studies have shown that this compound can inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, and induce apoptosis . Furthermore, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as FGFRs, leading to the disruption of downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the complex and enhance its biological activity.
Temporal Effects in Laboratory Settings
The temporal effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. The effects of this compound may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in animal models are dose-dependent. At lower doses, this compound has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can affect the activity of key metabolic enzymes, such as glycogen synthase kinase-3 (GSK-3), thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate biological membranes .
Subcellular Localization
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The subcellular localization of this compound is often mediated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This localization is critical for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules to exert its effects.
属性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUZZHBANMMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696650 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-82-4 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)

![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)

![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)


